4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide
Overview
Description
4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide is a complex organic compound with the molecular formula C18H14N4O6. It is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a benzamide group.
Preparation Methods
The synthesis of 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide typically involves multiple steps:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Benzamide: The final step involves the coupling of the nitroisoindoline derivative with benzamide through an amide bond formation, often facilitated by coupling reagents such as carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted isoindolines, and hydrolyzed fragments.
Scientific Research Applications
4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
- 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzoic acid
- 3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)butanoic acid
These compounds share the isoindoline and nitro moieties but differ in their substituents and overall structure. The uniqueness of 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl)amino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6/c19-16(24)10-4-6-11(7-5-10)20-14(23)8-9-21-17(25)12-2-1-3-13(22(27)28)15(12)18(21)26/h1-7H,8-9H2,(H2,19,24)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNKRDXVHFIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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